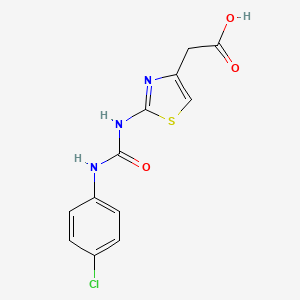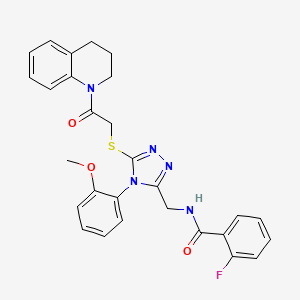![molecular formula C14H18O4S B2857585 (3aR,5S,6R,6aR)-2,2-dimethyl-5-[(phenylsulfanyl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol CAS No. 157555-88-9](/img/structure/B2857585.png)
(3aR,5S,6R,6aR)-2,2-dimethyl-5-[(phenylsulfanyl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aR,5S,6R,6aR)-2,2-dimethyl-5-[(phenylsulfanyl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol is a complex organic compound characterized by its unique molecular structure This compound features a tetrahydrofuran ring fused with a dioxolane ring, and a phenylsulfanyl group attached to a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,5S,6R,6aR)-2,2-dimethyl-5-[(phenylsulfanyl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol typically involves multiple steps. One common method starts with the preparation of the tetrahydrofuran ring, followed by the introduction of the dioxolane ring. The phenylsulfanyl group is then attached through a series of reactions involving thiol and alkyl halide intermediates. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(3aR,5S,6R,6aR)-2,2-dimethyl-5-[(phenylsulfanyl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding a simpler alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction can produce simpler alcohols .
Applications De Recherche Scientifique
(3aR,5S,6R,6aR)-2,2-dimethyl-5-[(phenylsulfanyl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3aR,5S,6R,6aR)-2,2-dimethyl-5-[(phenylsulfanyl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes and proteins, affecting their activity and function. The compound’s unique structure allows it to fit into specific binding sites, modulating biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3aR,5S,6S,6aR)-5-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[3,2-d][1,3]dioxol-6-ol: This compound has a similar core structure but lacks the phenylsulfanyl group.
(3aR,5R,6S,6aR)-5-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-6-[(4-isopropoxybenzyl)oxy]-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole: This compound features an isopropoxybenzyl group instead of the phenylsulfanyl group.
Uniqueness
The presence of the phenylsulfanyl group in (3aR,5S,6R,6aR)-2,2-dimethyl-5-[(phenylsulfanyl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol imparts unique chemical properties and reactivity, making it distinct from other similar compounds. This group enhances its potential interactions with biological targets and its utility in various chemical reactions .
Propriétés
IUPAC Name |
(3aR,5S,6R,6aR)-2,2-dimethyl-5-(phenylsulfanylmethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4S/c1-14(2)17-12-11(15)10(16-13(12)18-14)8-19-9-6-4-3-5-7-9/h3-7,10-13,15H,8H2,1-2H3/t10-,11+,12-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSWPJFMXUOXIX-YVECIDJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)CSC3=CC=CC=C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)CSC3=CC=CC=C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[5-(methoxymethyl)-1-methyl-1H-pyrazol-4-yl]methanamine](/img/structure/B2857502.png)
![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(pyridin-3-yl)methanone](/img/structure/B2857503.png)
![4-(1H-pyrazol-1-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2857504.png)
amino}-N-methylacetamide](/img/structure/B2857505.png)
![2-[6-chloro-3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2857506.png)


![2-Chloro-1-(7-methylidene-4-azaspiro[2.5]octan-4-yl)ethanone](/img/structure/B2857514.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2857516.png)



![2-Methoxy-6-[(pyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B2857523.png)

